molecular formula C16H15ClF3N3O2S B2862397 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-42-8

1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2862397
CAS RN: 478077-42-8
M. Wt: 405.82
InChI Key: GGTXCUVLRKFBHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of the compound is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves several chemical reactions. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.82. The InChI Key is GGTXCUVLRKFBHT-UHFFFAOYSA-N. Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Antifungal Activity

One novel application of compounds related to 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is in antifungal research. A study by Darandale et al. (2013) synthesized compounds involving piperazines and evaluated their antifungal activity. This research indicated moderate to good antifungal effects, particularly against Cryptococcus neoformans, highlighting the potential of piperazine derivatives in developing antifungal treatments (Darandale et al., 2013).

Anticancer Activity

Szafrański and Sławiński (2015) explored the synthesis of novel pyridine sulfonamide derivatives with potential anticancer activity. Their findings suggest that certain compounds, specifically those containing a piperazine moiety, showed promising activity against leukemia, colon cancer, and melanoma cell lines, offering insight into the design of new anticancer drugs (Szafrański & Sławiński, 2015).

Receptor Antagonist Development

Borrmann et al. (2009) developed adenosine A2B receptor antagonists incorporating the piperazine sulfonyl motif. These compounds demonstrated subnanomolar affinity and high selectivity, particularly PSB-603, which showed promise as a pharmacological tool for A2B receptor characterization, underscoring the versatility of piperazine derivatives in receptor-targeted drug development (Borrmann et al., 2009).

Antimicrobial Activity

Vinaya et al. (2009) focused on the synthesis of piperidine derivatives for antimicrobial use. Their research demonstrated significant antimicrobial activity against bacterial and fungal pathogens affecting tomato plants, emphasizing the potential agricultural applications of these compounds (Vinaya et al., 2009).

Future Directions

The compound and its derivatives have potential applications in antifungal research, anticancer activity, receptor antagonist development, and antimicrobial activity. It is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

Target of Action

, suggesting potential targets within these cells.

Mode of Action

or anticancer effects.

Biochemical Pathways

, suggesting that it may interfere with the biochemical pathways of this fungus.

Pharmacokinetics

This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules.

Result of Action

, suggesting that it may induce cell death or inhibit cell proliferation in these cancer types.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2S/c17-12-3-5-13(6-4-12)26(24,25)23-10-8-22(9-11-23)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTXCUVLRKFBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

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